13-Tetradecynoic acid

Catalog No.
S517998
CAS No.
82909-47-5
M.F
C14H24O2
M. Wt
224.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-Tetradecynoic acid

CAS Number

82909-47-5

Product Name

13-Tetradecynoic acid

IUPAC Name

tetradec-13-ynoic acid

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h1H,3-13H2,(H,15,16)

InChI Key

JNXXRQLAAJXERE-UHFFFAOYSA-N

SMILES

C#CCCCCCCCCCCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Alkynyl Myristic Acid

Canonical SMILES

C#CCCCCCCCCCCCC(=O)O

Description

The exact mass of the compound 13-Tetradecynoic acid is 224.1776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity

Studies suggest that 13-TDDA may possess antimicrobial properties. For instance, research published in 2017 identified 13-TDDA as one of several bioactive compounds in the methanolic extract of E. coli []. This indicates that 13-TDDA might contribute to the extract's antibacterial properties. However, further investigation is needed to isolate and determine the specific effects of 13-TDDA against various microbes.

13-Tetradecynoic acid is a long-chain fatty acid characterized by a terminal alkyne functional group. Its chemical formula is C14H26O2C_{14}H_{26}O_2, and it features a carbon chain of fourteen carbon atoms with a triple bond located at the thirteenth carbon. This compound belongs to the class of fatty acids and is classified as an alkynyl fatty acid, which distinguishes it from more common saturated or unsaturated fatty acids due to the presence of the alkyne group.

The compound is insoluble in water but can dissolve in organic solvents, making it suitable for various chemical applications. Its melting point is approximately 54°C (129°F) and it has a boiling point of about 250°C (482°F) at reduced pressure, indicating that it remains stable under typical laboratory conditions .

  • Current research hasn't established a specific mechanism of action for 13-tetradecynoic acid. However, the unique structure suggests potential applications in various areas:
    • Due to the alkyne group, it could be used to target specific enzymes or receptors in biological systems by attaching functional groups that interact with those targets [].
    • The carboxylic acid group allows for conjugation with biomolecules like peptides or proteins, potentially creating novel drug delivery systems [].
  • Information on specific hazards associated with 13-tetradecynoic acid is limited. As with most organic compounds, it's advisable to handle it with care, using appropriate personal protective equipment (PPE) like gloves and goggles in a well-ventilated area.

  • Neutralization Reactions: It reacts with bases to form salts and water, releasing hydrogen ions in the process.
  • Esterification: The acid can react with alcohols to form esters, which are often used in various industrial applications.
  • Hydrogenation: Under specific conditions, the triple bond can be hydrogenated to form a saturated fatty acid.
  • Oxidation: Like other fatty acids, it can be oxidized by strong oxidizing agents, leading to the formation of various oxidation products .

Research indicates that 13-tetradecynoic acid exhibits notable biological activities. It has been studied for its potential effects on lipid metabolism and its role in cellular signaling pathways. The unique alkyne structure may influence its interactions with biological membranes and proteins, leading to various physiological effects.

The synthesis of 13-tetradecynoic acid can be achieved through several methods:

  • Alkyne Synthesis: One common approach involves the alkylation of sodium acetylide with a suitable halide precursor that contains a long carbon chain.
  • Fatty Acid Derivatives: Starting from naturally occurring fatty acids, such as myristic acid, one can introduce a triple bond through dehydrohalogenation or other coupling reactions.
  • Chemical Modifications: Various synthetic routes may involve modifications of existing fatty acids using reagents that facilitate the introduction of the alkyne functional group .

Due to its unique structure and properties, 13-tetradecynoic acid finds applications in several fields:

  • Biochemical Research: It serves as a tool for studying lipid metabolism and membrane dynamics.
  • Cosmetics: The compound may be used in formulations for skin care products due to its potential beneficial effects on skin health.
  • Pharmaceuticals: Its unique properties could lead to the development of novel therapeutic agents targeting lipid-related diseases .

Studies exploring the interactions of 13-tetradecynoic acid with biological systems have revealed insights into its potential effects on cell membranes and metabolic pathways. The alkyne group may enhance its ability to integrate into lipid bilayers, influencing membrane fluidity and protein function.

Research has also highlighted its interactions with enzymes involved in fatty acid metabolism, suggesting that it could modulate enzymatic activity or serve as an inhibitor in specific pathways. These findings underscore the importance of further investigation into its pharmacological potential .

Several compounds share structural similarities with 13-tetradecynoic acid. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
Myristic AcidSaturated Fatty AcidNo double or triple bonds; commonly found in nut oils.
Palmitoleic AcidMonounsaturated Fatty AcidContains one double bond; important in human metabolism.
12-Hydroxystearic AcidHydroxy Fatty AcidContains a hydroxyl group; used in cosmetics for emollient properties.
9-Tetradecenoic AcidUnsaturated Fatty AcidContains one double bond; similar chain length but different saturation state.

The uniqueness of 13-tetradecynoic acid lies in its alkyne functionality, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

224.177630004 g/mol

Monoisotopic Mass

224.177630004 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

13-Tetradecynoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
1: Boni FI, Prezotti FG, Cury BS. Gellan gum microspheres crosslinked with trivalent ion: effect of polymer and crosslinker concentrations on drug release and mucoadhesive properties. Drug Dev Ind Pharm. 2016 Aug;42(8):1283-90. doi: 10.3109/03639045.2015.1125915. Epub 2016 Jan 29. PubMed PMID: 26616390.
2: Van Haute D, Longmate JM, Berlin JM. Controlled Assembly of Biocompatible Metallic Nanoaggregates Using a Small Molecule Crosslinker. Adv Mater. 2015 Sep 16;27(35):5158-64. doi: 10.1002/adma.201501602. Epub 2015 Jul 24. PubMed PMID: 26208123; PubMed Central PMCID: PMC4567412.
3: Rao Z, Sasaki M, Taguchi T. Development of amphiphilic, enzymatically-degradable PEG-peptide conjugate as cell crosslinker for spheroid formation. Colloids Surf B Biointerfaces. 2013 Jan 1;101:223-7. doi: 10.1016/j.colsurfb.2012.06.033. Epub 2012 Jul 4. PubMed PMID: 23010023.

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